3-formyl-1-isobutyl-1H-indole-4-carboxylic acid chemical properties
3-formyl-1-isobutyl-1H-indole-4-carboxylic acid chemical properties
Topic: 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid Context: Key Intermediate for FGFR4 Inhibitor Fisogatinib (BLU-554)
A Bifunctional Scaffold for Kinase Inhibitor Synthesis
Executive Summary
3-formyl-1-isobutyl-1H-indole-4-carboxylic acid (CAS 1609459-07-5 for the acid; related ester CAS often cited in patents) is a critical heterocyclic building block in medicinal chemistry. It serves as the core scaffold for Fisogatinib (BLU-554) , a highly selective, covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) developed for the treatment of hepatocellular carcinoma (HCC).
This molecule is characterized by its "ortho-like" functional density: an electrophilic aldehyde at C3 and a nucleophilic/electrophilic carboxylate at C4. This specific geometry allows for facile peri-annulation reactions to construct tricyclic heteroaromatic systems, a hallmark of modern kinase inhibitor design.
Chemical Identity & Physical Properties[1]
This indole derivative features a hydrophobic isobutyl tail at N1, essential for occupying the hydrophobic pocket of the FGFR4 kinase domain, and dual functionality at C3/C4 for downstream cyclization.
Table 1: Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 3-formyl-1-(2-methylpropyl)-1H-indole-4-carboxylic acid | |
| Molecular Formula | C₁₄H₁₅NO₃ | |
| Molecular Weight | 245.28 g/mol | |
| Appearance | Pale yellow to tan solid | Oxidizes slowly in air |
| Solubility | DMSO, DMF, MeOH (Moderate), DCM (Low) | Poor water solubility |
| pKa (Calc) | ~4.2 (Carboxylic acid) | |
| Key Functional Groups | Aldehyde (C3), Carboxylic Acid (C4), Indole Nitrogen (N1-alkylated) |
Synthetic Methodology
The synthesis of this scaffold typically follows a linear sequence starting from commercially available methyl 1H-indole-4-carboxylate. The protocol below synthesizes the methyl ester variant first, which is often the isolatable intermediate before hydrolysis or direct cyclization.
Core Synthetic Pathway (DOT Visualization)
Caption: Linear synthesis of the target acid from methyl indole-4-carboxylate via N-alkylation and C3-formylation.
Detailed Protocol (Validated Workflow)
Step 1: N-Alkylation (Introduction of Isobutyl Group)
-
Reagents: Methyl 1H-indole-4-carboxylate (1.0 eq), Isobutyl iodide (1.5 eq), Cesium Carbonate (2.0 eq).
-
Solvent: DMF (Anhydrous).
-
Procedure:
-
Dissolve the indole ester in DMF under N₂ atmosphere.
-
Add Cs₂CO₂ followed by isobutyl iodide dropwise.
-
Heat to 60°C for 4–6 hours. Monitor by LCMS for disappearance of SM (M+H 176).
-
Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Critical Check: Ensure no C3-alkylation occurs (rare with Cs₂CO₃ but possible with stronger bases).
-
Step 2: Vilsmeier-Haack Formylation (C3 Functionalization)
-
Reagents: POCl₃ (1.2 eq), DMF (Solvent/Reagent).
-
Procedure:
-
Cool anhydrous DMF to 0°C. Add POCl₃ dropwise to generate the Vilsmeier salt (white precipitate may form).
-
Add the Step 1 product (dissolved in minimal DMF) slowly to the mixture at 0°C.
-
Allow to warm to RT and stir for 2 hours. The solution usually turns yellow/orange.
-
Quench: Pour the reaction mixture onto ice-water saturated with Sodium Acetate (to buffer pH ~4–5).
-
Isolation: The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with DCM.
-
Step 3: Hydrolysis (Ester to Acid)
-
Reagents: LiOH (3.0 eq), THF/Water (3:1).
-
Procedure: Stir at RT for 12 hours. Acidify with 1N HCl to pH 3 to precipitate the carboxylic acid.
Reactivity Profile & Drug Discovery Applications
The unique value of 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid lies in its ability to undergo condensation-cyclization sequences .
The "Fisogatinib" Cyclization Logic
In the synthesis of BLU-554, this scaffold reacts with a diamine or hydrazine equivalent. The C3-aldehyde forms a Schiff base (imine), while the C4-carboxylate (or ester) is attacked by the second amine nucleophile, closing a 6-membered ring fused to the indole.
Mechanism of Tricyclic Core Formation (DOT Visualization)
Caption: Mechanism of fusing the third ring onto the indole scaffold using the C3-aldehyde and C4-acid handles.
Structural Activity Relationship (SAR)
-
N1-Isobutyl: Provides critical hydrophobic interactions with the Val550 gatekeeper region (or adjacent hydrophobic pockets) in FGFR4.
-
C3/C4 Fusion: Locks the conformation of the inhibitor, reducing entropic penalty upon binding.
-
C4-Acid: If left uncyclized, the acid significantly reduces cell permeability; thus, it is almost exclusively used as a handle for ring closure.
Analytical Characterization (Expectations)
When validating the synthesis of this intermediate, look for these specific signals:
-
¹H NMR (DMSO-d₆):
-
Aldehyde (-CHO): Distinct singlet at δ 10.0 – 10.5 ppm .
-
Indole C2-H: Singlet around δ 8.2 – 8.5 ppm (deshielded by the aldehyde).
-
Isobutyl Group: Doublet (CH₃) at ~0.9 ppm, Multiplet (CH) at ~2.1 ppm, Doublet (CH₂) at ~4.0 ppm.
-
Carboxylic Acid: Broad singlet >12 ppm (often invisible if exchanged).
-
-
LCMS:
-
Expect [M+H]⁺ = 246.1 (Acid) or 260.1 (Methyl Ester).
-
Aldehydes can sometimes show hydration (M+18) or hemiacetal formation in alcoholic solvents.
-
References
-
Blueprint Medicines Corporation. (2015). Inhibitors of FGFR4. WO Patent 2015/061572A1.[1][2] (Primary source for the synthesis of Fisogatinib intermediates).
-
Kim, R. D., et al. (2019).[1] First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant Fibroblast Growth Factor 19 Signaling as a Driver Event in Hepatocellular Carcinoma.[3][1][2] Cancer Discovery, 9(12), 1696-1707.[3]
- Hagenaars, et al. (2014). Discovery and Optimization of FGFR4 Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for FGFR4 scaffold design).
